molecular formula C19H12N6O3 B2911207 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1207015-49-3

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Numéro de catalogue: B2911207
Numéro CAS: 1207015-49-3
Poids moléculaire: 372.344
Clé InChI: DZZQGDIXKVBEPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a potent, ATP-competitive, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3 source . This targeted compound has emerged as a crucial pharmacological tool for investigating the pathological roles of FGFR signaling in various cancers, particularly those driven by FGFR gene amplifications, mutations, and fusions, such as endometrial cancer, urothelial carcinoma, and squamous cell lung cancer source . Its primary research value lies in its ability to selectively block the FGFR signaling axis, leading to the inhibition of downstream pathways like MAPK and PI3K/AKT, thereby suppressing tumor cell proliferation, inducing apoptosis, and demonstrating anti-angiogenic effects in preclinical models source . As such, it is extensively used in vitro and in vivo to elucidate the mechanisms of FGFR-driven oncogenesis, to explore mechanisms of resistance to FGFR inhibition, and to validate FGFRs as high-value therapeutic targets for the development of novel anticancer agents.

Propriétés

IUPAC Name

5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O3/c26-19(15-10-17(28-24-15)16-5-2-8-27-16)21-13-4-1-3-12(9-13)14-6-7-18-22-20-11-25(18)23-14/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZQGDIXKVBEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to be useful as anxiolytic or antiepileptic agents, suggesting that they may interact with GABA receptors or voltage-gated sodium channels, which are common targets for these types of drugs.

Mode of Action

Based on its potential use as an anxiolytic or antiepileptic agent, it can be hypothesized that it may enhance the action of inhibitory neurotransmitters, reduce neuronal excitability, or interfere with the propagation of seizure activity in the brain.

Biochemical Pathways

If it acts as an anxiolytic or antiepileptic agent, it may be involved in modulating the GABAergic system or sodium ion channels, which play crucial roles in neuronal signaling.

Result of Action

If it acts as an anxiolytic or antiepileptic agent, it may help to reduce anxiety or prevent seizures by modulating neuronal activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

  • Structural Similarities : Shares the [1,2,4]triazolo[4,3-b]pyridazine core and phenyl linker.
  • Key Differences : Replaces the isoxazole-carboxamide and furan groups with a methyl-acetamide substituent.
  • Functional Data : Demonstrates Lin28 inhibition at 80 µM concentration via topical delivery (0.75 × PBS, 0.002% DMSO). This suggests comparable solubility to the target compound but distinct biological targeting .

(E)-4b: [1,2,4]Triazolo[4,3-b]pyridazine Derivatives with Pyrazole Substituents

  • Structure: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid.
  • Physical Properties : Melting point 253–255°C (EtOH/DMF), indicating higher thermal stability than many triazolo-pyridazine derivatives.
  • Functional Insights : The carboxylic acid group may enhance ionic interactions in biological systems, contrasting with the target compound’s carboxamide group .

PEF(S)-Binding Sulphonamides and Pyridines

  • Structure : Includes sulphonamides and N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)} linked to [1,2,4]triazolo[4,3-b]pyridazine.
  • Functional Data : Binds to PEF(S) by displacing fluorescent probe TNS, suggesting a shared mechanism of allosteric modulation. The target compound’s furan and isoxazole groups may confer distinct binding kinetics compared to these alkoxy/methoxyphenyl substituents .

Pyrrolo-Triazine-Isoxazole Hybrid ( Compound)

  • Structure: 4-{[5-(Isoxazol-3-ylcarbamoyl)-2-methylphenyl]amino}-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide.
  • Molecular Weight : 433.463 g/mol, larger than the target compound’s estimated weight (~400–420 g/mol).
  • Functional Relevance : Retains the isoxazole-carboxamide group but replaces the triazolo-pyridazine core with a pyrrolo-triazine system. This structural divergence likely alters electronic properties and target selectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.